molecular formula C6H6BrNO B155353 (2-Bromopyridin-3-yl)methanol CAS No. 131747-54-1

(2-Bromopyridin-3-yl)methanol

Cat. No.: B155353
CAS No.: 131747-54-1
M. Wt: 188.02 g/mol
InChI Key: QIQZUABMLGJKJP-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methanol is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridine, where a bromine atom is substituted at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-bromo-3-pyridinecarboxylic acid with triethylamine and isobutyl chloroformate in tetrahydrofuran at 0°C, followed by reduction with sodium tetrahydridoborate in lithium hydroxide monohydrate.

Industrial Production Methods: Industrial production methods for (2-Bromopyridin-3-yl)methanol are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (2-Bromopyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form pyridin-3-ylmethanol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products:

    Oxidation: 2-Bromo-3-pyridinecarboxaldehyde or 2-bromo-3-pyridinecarboxylic acid.

    Reduction: Pyridin-3-ylmethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Bromopyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • (6-Bromo-pyridin-2-yl)methanol
  • 2-Bromo-5-methylpyridine
  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-Bromo-6-methylpyridine

Comparison: (2-Bromopyridin-3-yl)methanol is unique due to the specific positioning of the bromine and hydroxymethyl groups, which imparts distinct reactivity and properties. For instance, (6-Bromo-pyridin-2-yl)methanol has the bromine and hydroxymethyl groups at different positions, leading to different chemical behavior and applications .

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZUABMLGJKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563702
Record name (2-Bromopyridin-3-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-54-1
Record name (2-Bromopyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopyridin-3-yl)methanol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-3-formylpyridine (2.51 g) in methanol (40 ml) was added, at room temperature, sodium borohydride (255 mg). The mixture was stirred for 15 minutes at the same temperature. The reaction mixture was concentrated, to which was added water, followed by subjecting the mixture to extraction. The extract solution was washed with a saturated aqueous saline solution, dried (anhydrous sodium sulfate), which was then concentrated to afford 2-bromo-3-hydroxymethylpyridine (2.40 g). To a mixture of this compound (2.40 g), iodomethane (5.44 g) and DMF (25 ml) was added, at room temperature, 60% sodium hydride (613 mg), and the mixture was stirred for 30 minutes at the same temperature. To the reaction mixture was poured water, which was subjected to extraction with ethyl acetate. The extract solution was washed with water, which was dried (anhydrous sodium sulfate), followed by concentration. The residue was purified by means of a silica gel column chromatography (eluent: ethyl acetate/hexane) to afford 2-bromo-3-methoxymethylpyridine (2.34 g) as a yellow liquid product.
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2.51 g
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reactant
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40 mL
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255 mg
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Synthesis routes and methods III

Procedure details

To a solution of 2-bromonicotinic acid (4.0 g, 20 mmol) and triethylamine (3.34 mL, 24 mmol, 1.2 eq.) in THF (100 mL) was added i-butyl chloroformate (3.12 mL, 24 mmol, 1.2 eq.) at 0° C. The mixture was stirred at 0° C. for 10 min and filtered. To this filtrate was added a suspension of NaBH4 (1.52 g, 40 mmol, 2 eq.) in water (1.0 mL) at 0° C. The mixture was stirred for 30 min, added water (3 mL), continued to stir for 2 h, and concentrated to dryness. The crude was purified on silica gel using a mixture of ethylacetate and hexanes as eluent to give (2-bromopyridin-3-yl)methanol (3.4 g, 90%) as a white solid. LRMS (M+H+) m/z 188.0.
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4 g
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3.34 mL
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3.12 mL
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100 mL
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1.52 g
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1 mL
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3 mL
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Synthesis routes and methods IV

Procedure details

To a 2 L round bottom flask (fitted with stir bar, under nitrogen and at 0° C.) containing 2-bromo-3-pyridine-carboxaldehyde (22.15 g, 119.08 mmol) and methanol (200 mL), is added sodium borohydride (1.35 g, 35.72 mmol) in three portions. After 1 h at 0° C. water (200 mL) is added and the reaction is concentrated under reduced pressure to remove the methanol. The resulting residue is dissolved in ethyl acetate and washed with water (200 mL). The organic extraction is washed with brine, dried over magnesium sulfate, filtered and concentrated to afford 22 g of (2-bromo-3-pyridyl)methanol as a white solid. MS (m/z): 188 (M+1), 190 (M+3).
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22.15 g
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200 mL
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1.35 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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